molecular formula C15H10N2 B078999 9-Anthryldiazomethane CAS No. 10401-59-9

9-Anthryldiazomethane

Cat. No. B078999
CAS RN: 10401-59-9
M. Wt: 218.25 g/mol
InChI Key: XXDVOJKRZBNPFN-UHFFFAOYSA-N
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Description

Synthesis Analysis

9-Anthryldiazomethane and related compounds can be synthesized through a variety of methods, including the reaction of aryldiazomethanes with different substrates. For example, aryldiazomethanes have been produced via continuous flow synthesis and purification through hydrazone fragmentation, showcasing modern techniques to handle these potentially hazardous compounds safely (Lévesque, Simon T Laporte, & A. Charette, 2017).

Molecular Structure Analysis

The molecular structure of 9-anthryldiazomethane derivatives has been elucidated through various spectroscopic methods. These compounds often exhibit unique structural features, such as the saddle-shaped conformation observed in certain cyclophane compounds with anthracene units (Godbert, Batsanov, Bryce, & Howard, 2001). Such structural characteristics are crucial for understanding the chemical behavior and reactivity of these molecules.

Chemical Reactions and Properties

9-Anthryldiazomethane compounds participate in a wide range of chemical reactions, demonstrating their versatility. For instance, they are involved in 1,3-dipolar cycloadditions, leading to novel pyrazole derivatives with regioselective outcomes (Hussein, Moussa, & Saleh A. Ahmed, 2018). These reactions underline the compounds' utility in synthesizing complex molecular architectures.

Physical Properties Analysis

The physical properties of 9-anthryldiazomethane derivatives, such as solubility, melting points, and stability, are influenced by their molecular structure. For example, cyclophanes containing the 9-anthryl group exhibit unique redox-active properties, which are significant for applications in materials science and electronics (Godbert et al., 2001).

Chemical Properties Analysis

The chemical properties of 9-anthryldiazomethane, such as reactivity towards various electrophiles, nucleophiles, and its role in catalysis, highlight its importance. The compound's behavior in cycloaddition reactions, for instance, demonstrates its utility in constructing cyclic compounds with potential applications in drug discovery and material sciences (Hussein, Moussa, & Saleh A. Ahmed, 2018).

Scientific Research Applications

1. High-Performance Liquid Chromatography (HPLC) Analysis of Triterpenic Acids

  • Summary of Application : 9-Anthryldiazomethane (ADAM) is used as a derivatization agent for the analysis of triterpenic acids, a group of secondary plant metabolites. The method involves the extraction of analytes from a matrix, purification with anion exchanging SPE columns, and an optional step of the alkaline hydrolysis of triterpenic acid esters .
  • Methods of Application : The method consists of the extraction of analytes from a matrix, purification with anion exchanging SPE columns, and an optional step of the alkaline hydrolysis of triterpenic acid esters . The detection limits of the method presented are approximately 100-fold lower than in a similar method using ultraviolet spectrophotometry as the mode of detection .
  • Results or Outcomes : The recovery and repeatability of the method are at satisfactory levels .

2. Detection of Fatty Acids, Arachidonic Acid Metabolites, Prostaglandins, Leukotrienes, and Thromboxanes

  • Summary of Application : 9-Anthryldiazomethane is a fluorescent probe that has been used for the detection of fatty acids, arachidonic acid metabolites, prostaglandins, leukotrienes, and thromboxanes . It reacts with carboxylic acid groups and produces a fluorescent ester that can be detected via HPLC .
  • Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes : The specific results or outcomes are not detailed in the source .

3. Detection of Several Types of Acids

  • Summary of Application : 9-Anthryldiazomethane has been used to detect several types of acids, including amino acids, bile acids, fatty acids, prostaglandins, and steroid acids .
  • Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes : The specific results or outcomes are not detailed in the source .

4. Fluorescent Labeling Reagent

  • Summary of Application : 9-Anthryldiazomethane is a fluorescent labeling reagent that can be used for detecting fatty acids and their derivatives .
  • Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes : The specific results or outcomes are not detailed in the source .

5. Derivatization of Biomolecules

  • Summary of Application : 9-Anthryldiazomethane is a common fluorescent diazomethane analogue used to derivatize biomolecules .
  • Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes : The specific results or outcomes are not detailed in the source .

6. Fluorescent Labeling of Fatty Acids and Derivatives

  • Summary of Application : 9-Anthryldiazomethane is a fluorescent labeling reagent that can be used for detecting fatty acids and their derivatives .
  • Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes : The specific results or outcomes are not detailed in the source .

properties

IUPAC Name

9-(diazomethyl)anthracene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2/c16-17-10-15-13-7-3-1-5-11(13)9-12-6-2-4-8-14(12)15/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXDVOJKRZBNPFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40146219
Record name 9-Diazomethylanthracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40146219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Anthryldiazomethane

CAS RN

10401-59-9
Record name 9-Diazomethylanthracene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010401599
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-Diazomethylanthracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40146219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9-Anthryldiazomethane
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,130
Citations
T Nakaya, T Tomomoto, M Imoto - Bulletin of the Chemical Society of …, 1967 - journal.csj.jp
Compounds IIIa and IIIb were synthesized by the oxidation of Ha and IIb respectively, according to the method of Miller. 1) These diazomethanes were obtained as red crystals and de-…
Number of citations: 90 www.journal.csj.jp
MG Krakovyak, EV Anufrieva, VB Lushchik… - Journal of …, 1978 - Taylor & Francis
Methods of the preparation of anthracene-containing monomers and polymers have been developed. They are based on the ability of 9-anthryldiazomethane to react with carboxylic …
Number of citations: 34 www.tandfonline.com
T Yoshida, A Uetake, H Yamaguchi, N Nimura… - Analytical …, 1988 - Elsevier
A preparation method for 9-anthryldiazomethane (ADAM) as a fluorescent labeling reagent for carboxylic acids is described. 9-Anthraldehyde hydrazone is oxidized with an organic …
Number of citations: 84 www.sciencedirect.com
N Nimura, T Kinoshita - Analytical Letters, 1980 - Taylor & Francis
… In the present study, 9-anthryldiazomethane (ADAM) was found to react with fatty acids at room temperature giving intensely fluorescent esters. This paper deals with the microdetection …
Number of citations: 255 www.tandfonline.com
K Yamaki, S Oh-ishi - Chemical and pharmaceutical bulletin, 1986 - jstage.jst.go.jp
… Prostaglandins and thromboxane were extracted, derivatized with 9—anthryldiazomethane, and then loaded on an ODS—column. The fluorescence of the eluate was monitored. …
Number of citations: 20 www.jstage.jst.go.jp
M Hatsumi, SI Kimata, K Hirosawa - Journal of Chromatography A, 1982 - Elsevier
Soda) was used to deliver ethyl acetate. Two columns (600 x 7.5 mm ID) packed with TSK-GEL GIOOOHS using ethyl acetate (Toyo Soda) were used in series. A UV-8 Model II …
Number of citations: 77 www.sciencedirect.com
THM Roemen, GJ Van Der Vusse - Journal of Chromatography B …, 1991 - Elsevier
… need to isolate (unesterified) fatty acids from the other lipid classes with column chromatography or thin-layer chromatography, because the derivatizing reagent 9-anthryldiazomethane …
Number of citations: 12 www.sciencedirect.com
Ł Woźniak, K Marszałek, S Skąpska, R Jędrzejczak - Chromatographia, 2017 - Springer
… This paper reports a new method of analysis implementing derivatization with 9-anthryldiazomethane and fluorescence detection. The method consists of the extraction of analytes from …
Number of citations: 8 link.springer.com
AL Vergallito - 1997 - digital.maag.ysu.edu
… Hence, 9-anthryldiazomethane proved to be a new and sensitive method for the … Aromatic hydrocarbons, such as 9-anthryldiazomethane, are a group ofstrongly fluorescent organic …
Number of citations: 0 digital.maag.ysu.edu
T Suzuki, S Watanabe - Journal of Chromatography A, 1991 - Elsevier
A high-performance liquid chromatographic (HPLC) method for phenoxy acid herbicides using precolumn derivatization with 9-anthryldiazomethane (ADAM) is presented. The phenoxy …
Number of citations: 29 www.sciencedirect.com

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